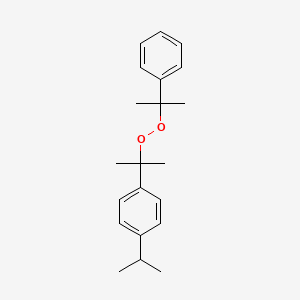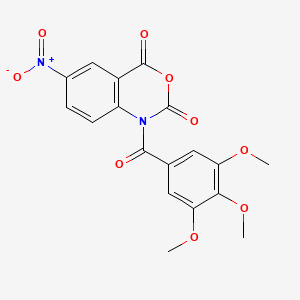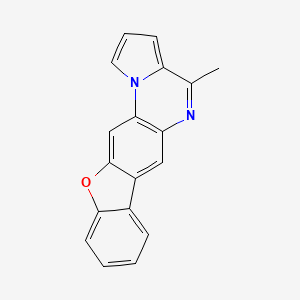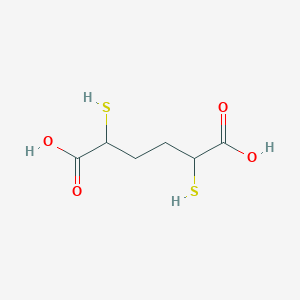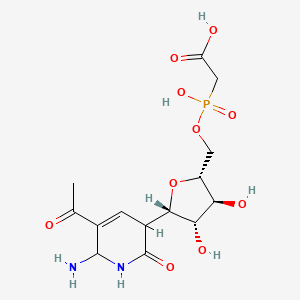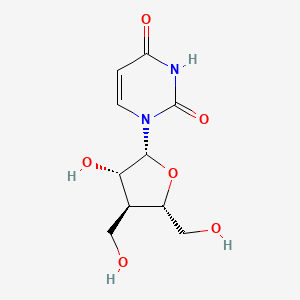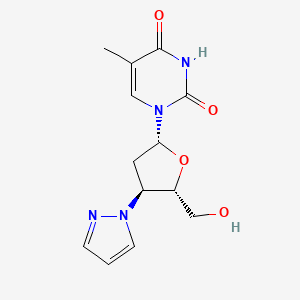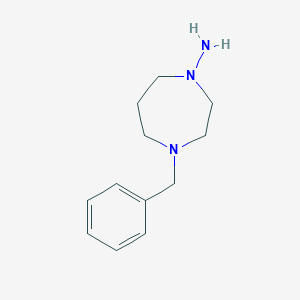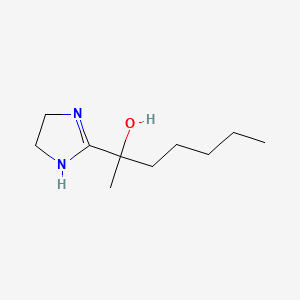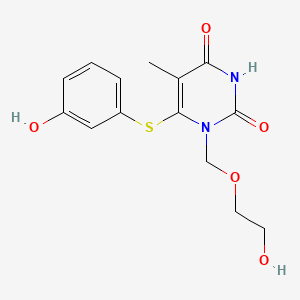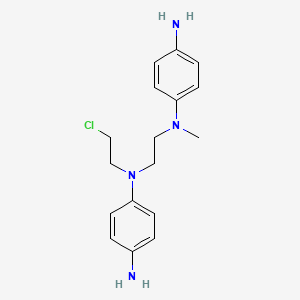
N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes chloroethyl and aminophenyl groups, making it a candidate for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, 2-chloroethylamine hydrochloride, and N-methyl-ethylenediamine.
Nitration and Reduction: The 4-nitroaniline is first nitrated to introduce the nitro group, which is then reduced to form 4-aminophenyl groups.
Alkylation: The 2-chloroethylamine hydrochloride is reacted with N-methyl-ethylenediamine to introduce the chloroethyl group.
Coupling Reaction: The final step involves coupling the 4-aminophenyl groups with the chloroethylated N-methyl-ethylenediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
科学研究应用
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Used as a tool compound to study the mechanisms of action of related compounds.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine involves:
DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
Pathway Modulation: It can modulate various cellular pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-nitrophenyl)ethylenediamine: Similar structure but with nitro groups instead of amino groups.
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-hydroxyphenyl)ethylenediamine: Contains hydroxy groups instead of amino groups.
Uniqueness
N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine is unique due to its specific combination of chloroethyl and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
29549-91-5 |
|---|---|
分子式 |
C17H23ClN4 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
4-N-[2-[4-amino-N-(2-chloroethyl)anilino]ethyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H23ClN4/c1-21(16-6-2-14(19)3-7-16)12-13-22(11-10-18)17-8-4-15(20)5-9-17/h2-9H,10-13,19-20H2,1H3 |
InChI 键 |
URSNGACYQXKPAM-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN(CCCl)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


